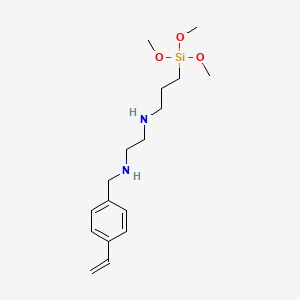

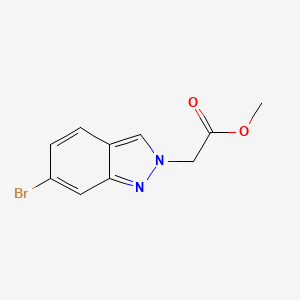

![molecular formula C9H11ClF3NO B6315213 (1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1391578-86-1](/img/structure/B6315213.png)

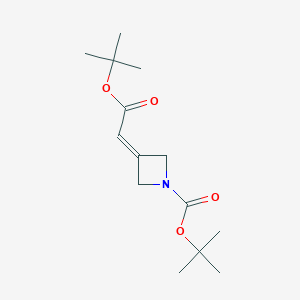

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride, also known as 1R-TFMPH hydrochloride, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various biochemical reactions. It has been studied for its potential use in drug development and as a therapeutic agent.

Scientific Research Applications

Structural and Chemical Analysis

- Structure-Activity Relationship in Analogues : A study explored the effects of certain analogues of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride on calcium entry in cell lines, highlighting their potential in influencing cellular mechanisms (Dago et al., 2018).

Synthesis and Ligand Design

Synthesis of Complex Ligands : Research into the synthesis of hexadentate ligands for metals involved derivatives of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine, demonstrating its role in complex chemical syntheses (Liu et al., 1993).

Optically Active Ligands : Studies on Ruthenium(II) complexes used optically active derivatives of this compound as ligands, indicating its utility in creating chiral molecules for catalysis (Yang et al., 1997).

Enantioselective Synthesis and Resolution

Enzymatic Kinetic Resolution : Research on PEG600-carboxylates as acylating agents for the resolution of amines used derivatives of this compound, showing its importance in enantioselective synthesis (Bassut et al., 2018).

Enantiomerically Pure Diols Synthesis : A study demonstrated the use of oxidoreductases in synthesizing enantiomerically pure diols, using derivatives of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine (Gennaro et al., 2010).

Catalysis and Reactions

Catalysis in Organic Synthesis : A research focused on efficient asymmetric synthesis for treating human viruses utilized this compound, showcasing its application in pharmaceutical synthesis (Boggs et al., 2007).

Chiral Ligands for Asymmetric Synthesis : A study synthesized a variety of chiral ligands, including derivatives of this compound, for use in catalytic asymmetric synthesis, highlighting its role in producing enantiomerically pure compounds (Vidal‐Ferran et al., 1997).

properties

IUPAC Name |

(1R)-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTYZBJXXHWGV-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

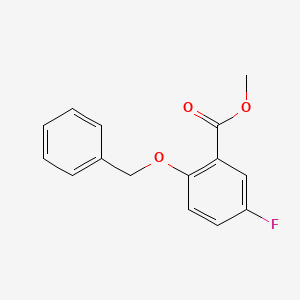

![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)

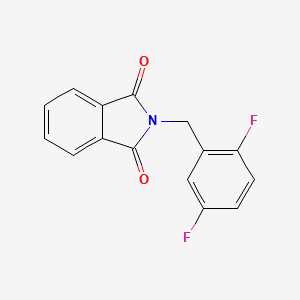

![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)

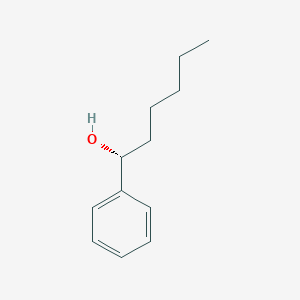

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)

![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)